molecular formula C19H24BNO7 B607341 Epetraborole R-mandelate CAS No. 1234563-15-5

Epetraborole R-mandelate

货号 B607341
CAS 编号: 1234563-15-5
分子量: 389.21
InChI 键: GKQOYBLEEYTDIB-DEZAYANASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epetraborole R-Mandelate is a potent and selective leucyl-tRNA synthetase inhibitor.

科学研究应用

Inhibitor for Mycobacterium abscessus

Epetraborole has been identified as a potent inhibitor against Mycobacterium abscessus, a challenging respiratory pathogen. Studies have highlighted its significant in vitro and in vivo efficacy, surpassing existing therapies like tigecycline. This opens new avenues for treating M. abscessus infections, especially in patients with high drug resistance and poor long-term outcomes (Kim et al., 2021).

Enhanced Efficacy with Norvaline

Research indicates that combining epetraborole with norvaline significantly increases its efficacy against Mycobacterium abscessus. This combination therapy demonstrated improved outcomes in in vivo models, suggesting a promising strategy for tackling M. abscessus infections (Sullivan et al., 2021).

Activity Against Nontuberculous Mycobacteria

Epetraborole shows potent activity against various nontuberculous mycobacteria (NTM), including Mycobacterium avium complex. It has been effective in combination with other agents, without significant antagonism, suggesting its potential as part of combination therapies for NTM infections (Destefano et al., 2022).

Drug-Drug Interaction Assessment

Assessments of epetraborole's interaction with major cytochrome P450 enzymes indicate a low risk of drug-drug interactions. This finding is crucial for its potential use in combination therapies, especially for complex treatment regimens in infectious diseases (Shafiee et al., 2022).

Efficacy in Chronic Mouse Lung Infection Model

Epetraborole demonstrates significant efficacy against Mycobacterium avium complex in a chronic mouse lung infection model, both as monotherapy and in combination with standard care. This highlights its potential in treating pulmonary infections caused by MAC (De et al., 2022).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic/pharmacodynamic (PK/PD) analyses of epetraborole, especially in models of Mycobacterium avium complex lung disease, indicate its high bactericidal potential and effective intracellular penetration. This research is pivotal in understanding epetraborole's therapeutic potential and optimizing dosing regimens (Athale et al., 2022).

Clinical Tolerability and Pharmacokinetics

A Phase 1b study of epetraborole showed its tolerability and predictable pharmacokinetics at therapeutic dosages for Mycobacterium avium complex lung disease. Such studies are crucial in advancing epetraborole to clinical use (Eckburg et al., 2022).

In Vitro Activity Against MAC Isolates

In vitro studies have shown epetraborole's potent activity against Mycobacterium avium complex isolates, demonstrating its potential as a robust anti-MAC agent (Destefano et al., 2022).

PK-PD Target Attainment Analyses

PK-PD target attainment analyses support epetraborole's oral dosing regimen for treating Mycobacterium avium complex lung disease, providing a foundation for its clinical application (Bhavnani et al., 2022).

Population Pharmacokinetic Model Development

The development of a population pharmacokinetic model for epetraborole, using data from Phase 1 and 2 studies, is a critical step in determining its dosage for patients with Mycobacterium avium complex lung disease (Ganesan et al., 2022).

属性

CAS 编号

1234563-15-5

产品名称

Epetraborole R-mandelate

分子式

C19H24BNO7

分子量

389.21

IUPAC 名称

3-[[(3S)-3-(Aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol (R)-mandelate

InChI

InChI=1S/C11H16BNO4.C8H8O3/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;9-7(8(10)11)6-4-2-1-3-5-6/h1,3-4,10,14-15H,2,5-7,13H2;1-5,7,9H,(H,10,11)/t10-;7-/m11/s1

InChI 键

GKQOYBLEEYTDIB-DEZAYANASA-N

SMILES

OB1O[C@H](CN)C2=CC=CC(OCCCO)=C21.O[C@H](C3=CC=CC=C3)C(O)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Epetraborole R-Mandelate;  Epetraborole R Mandelate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epetraborole R-mandelate
Reactant of Route 2
Epetraborole R-mandelate
Reactant of Route 3
Epetraborole R-mandelate
Reactant of Route 4
Epetraborole R-mandelate
Reactant of Route 5
Reactant of Route 5
Epetraborole R-mandelate
Reactant of Route 6
Reactant of Route 6
Epetraborole R-mandelate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。